Tetraisotridecyl oxybis(methylethylene) diphosphate
Description
Properties
CAS No. |
93882-13-4 |
|---|---|
Molecular Formula |
C58H118O8P2 |
Molecular Weight |
1005.5 g/mol |
IUPAC Name |
[4,8-dimethyl-4,5-bis(11-methyldodecyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C58H118O8P2/c1-52(2)43-35-27-19-11-12-23-31-39-47-57-58(10,48-40-32-24-16-13-20-28-36-44-53(3)4)65-68(60,64-56(9)51-61-57)66-67(59,62-49-41-33-25-17-14-21-29-37-45-54(5)6)63-50-42-34-26-18-15-22-30-38-46-55(7)8/h52-57H,11-51H2,1-10H3 |
InChI Key |
CKVUBPMKXXSGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)(C)CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetraisotridecyl oxybis(methylethylene) diphosphate involves several steps. The primary synthetic route includes the reaction of isotridecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Tetraisotridecyl oxybis(methylethylene) diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate groups into phosphite groups.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tetraisotridecyl oxybis(methylethylene) diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a flame retardant, plasticizer, and lubricant additive in various industrial applications
Mechanism of Action
The mechanism of action of tetraisotridecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphate groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability. The pathways involved include the modulation of enzyme activity and the alteration of membrane fluidity .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphate Esters
Phosphate esters are widely used in industrial applications, but their properties vary significantly based on substituents. Below is a comparative analysis using data from recent studies and chemical databases:
Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Tetraisotridecyl oxybis(methylethylene) diphosphate | 85851-93-0 | C₄₆H₉₂O₈P₂ | 835.32 | Tetraisotridecyl, oxybis(methylethylene) |
| Trimethylphenyl phosphate (TMPP) | 563-04-2 | C₂₁H₂₁O₄P | 368.36 | Three phenyl groups |
| Cresyl diphenyl phosphate (CDPP) | 26444-49-5 | C₁₉H₁₇O₄P | 340.31 | Cresyl, two phenyl groups |
| Resorcinol bis(diphenyl phosphate) (RDP) | 57583-54-7 | C₃₀H₂₄O₈P₂ | 574.45 | Resorcinol core, four phenyl groups |
| Bisphenol-A bis(diphenyl phosphate) (BABP) | 5945-33-5 | C₃₉H₃₄O₈P₂ | 692.63 | Bisphenol-A core, four phenyl groups |
Key Observations :
Inferred Functional Properties
Thermal Stability and Volatility
- This compound : High thermal stability is expected due to strong C–C bonds in branched alkyl chains and a rigid phosphate-ether backbone. Its low volatility suits long-term applications in polymers .
- Aromatic Phosphate Esters (TMPP, RDP, BABP) : Phenyl groups improve flame retardancy via char formation but increase volatility (e.g., TMPP’s MW = 368 g/mol limits high-temperature use) .
Flame Retardancy Efficiency
- Aromatic Compounds : RDP and BABP exhibit superior flame retardancy in engineering plastics (e.g., polycarbonates) due to aromatic rings releasing phosphoric acid under heat, promoting char .
- Alkyl-Phosphate Hybrids: The target compound’s alkyl chains may reduce flame-retardant efficiency compared to RDP/BABP but improve compatibility with non-polar polymers like polyethylene .
Environmental and Health Considerations
Performance Trade-offs
| Property | Target Compound | RDP | TMPP |
|---|---|---|---|
| Thermal Stability | High | Moderate | Low |
| Volatility | Very Low | Low | High |
| Flame Retardancy | Moderate | High | Moderate |
| Polymer Compatibility | Non-polar | Polar | Polar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
